Deferasirox-d4 is intended for use as an internal standard for the quantification of deferasirox by GC- or LC-MS. Deferasirox is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio. It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III). Deferasirox decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively. In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4%.2 It is primarily excreted via the fecal route, in contrast to the iron chelator deferoxamine. Deferasirox also inhibits proliferation of SAS human oral squamous carcinoma cells (EC50 = 21 µM), decreases cyclin D1 protein levels, and increases protein levels of N-Myc downregulated gene 1 (NDRG1) and NDRG3.3 It acts in a synergistic manner when used in combination with gemcitabine to reduce proliferation of BxPC-3 pancreatic cancer cells in vitro and reduce tumor growth in a BxPC-3 mouse xenograft model when administered at a dose of 200 mg/kg. Formulations containing deferasirox have been used in the treatment of β-thalassemia and chronic iron overload.
Related Compounds
Deferasirox
Compound Description: Deferasirox, also known by the brand name Exjade, is an oral iron chelator used to reduce chronic iron overload in patients receiving long-term blood transfusions for conditions such as beta-thalassemia and other anemias [, ]. It works by binding to iron in the bloodstream and facilitating its excretion from the body []. Deferasirox has also shown promising anti-cancer properties [, , ] by inhibiting tumor growth through iron deprivation, inducing apoptosis, and disrupting oncogenic signaling pathways [, , ].
Relevance: Deferasirox-d4 is a deuterated form of deferasirox, specifically a d4-labeled isotopomer []. It is synthesized using d8-toluene as a starting material []. As a labeled analog, deferasirox-d4 shares the same core structure and chemical properties as deferasirox, allowing it to serve as an internal standard in analytical techniques like LC/MS/MS to quantify deferasirox levels in biological samples like human serum [].
Deferoxamine
Compound Description: Deferoxamine, known commercially as Desferal, is another iron chelator used to treat chronic iron overload, particularly in patients with thalassemia [, , ]. It is administered parenterally, unlike deferasirox, which is taken orally [, ]. While effective in reducing iron levels, deferoxamine requires frequent injections, leading to challenges with patient adherence and convenience compared to oral options like deferasirox [, ].
Relevance: Similar to deferoxamine, deferiprone does not share structural similarity with deferasirox-d4 but is frequently discussed in comparison due to its shared therapeutic target of managing iron overload [, , ]. Several studies investigate the efficacy and safety of deferiprone in comparison to deferasirox, highlighting the advantages and disadvantages of each chelator [, , ].
Methoxy Deferasirox (mDef)
Compound Description: Methoxy deferasirox (mDef) is a synthetic derivative of deferasirox created by introducing a methoxy group to the deferasirox structure []. This modification alters the compound's release profile from polymeric micelles, making it pH-independent []. While mDef retains the iron-chelating abilities of deferasirox, its lack of pH-responsive release limits its in vivo applications, particularly for targeted delivery within cancer cells [].
Relevance: Methoxy deferasirox is structurally related to deferasirox-d4, both being derivatives of the parent compound deferasirox []. The comparison between deferasirox, mDef, and another derivative, imidazole-modified deferasirox (iDef), highlights the impact of structural modifications on the pharmacological properties and potential therapeutic applications of iron chelators [].
Imidazole-modified Deferasirox (iDef)
Compound Description: Imidazole-modified deferasirox (iDef) is another synthetic derivative of deferasirox, where an imidazole group is incorporated into the structure []. This modification aims to improve the pH responsiveness of deferasirox, enabling targeted release inside cancer cells []. The imidazole group shifts the pKa of the compound, resulting in slow release at physiological pH and faster release in the acidic environment of lysosomes within cancer cells [].
Relevance: As a derivative of deferasirox, imidazole-modified deferasirox shares the core structure with deferasirox-d4 []. The development of iDef highlights the ongoing research in optimizing iron chelators like deferasirox for enhanced therapeutic efficacy, particularly in cancer treatment, by utilizing structure-activity relationships to fine-tune their properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.